molecular formula C36H62O4Sn B12652862 Tin dilinoleate CAS No. 74563-66-9

Tin dilinoleate

Cat. No.: B12652862
CAS No.: 74563-66-9
M. Wt: 677.6 g/mol
InChI Key: KQRXSMZGAUGREP-GRVYQHKQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tin dilinoleate is an organotin compound with the chemical formula C₃₆H₆₂O₄Sn . It is a coordination complex where tin is bonded to two linoleate ligands. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin dilinoleate can be synthesized through the reaction of tin(II) chloride with linoleic acid in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tin-linoleate complex.

Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where tin(II) chloride and linoleic acid are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.

    Reduction: It can also participate in reduction reactions, where the tin center is reduced to a lower oxidation state.

    Substitution: The linoleate ligands in this compound can be substituted with other ligands through ligand exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using solvents like dichloromethane and catalysts such as palladium complexes.

Major Products Formed:

    Oxidation: Oxidized tin complexes with higher oxidation states.

    Reduction: Reduced tin complexes with lower oxidation states.

    Substitution: New tin complexes with different ligands replacing the linoleate ligands.

Scientific Research Applications

Tin dilinoleate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.

    Biology: this compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.

Mechanism of Action

The mechanism of action of tin dilinoleate involves its ability to coordinate with various substrates through its tin center. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The linoleate ligands also play a role in stabilizing the tin center and facilitating its interactions with other molecules.

Comparison with Similar Compounds

    Tin dioleate: Similar to tin dilinoleate but with oleate ligands instead of linoleate.

    Tin distearate: Contains stearate ligands and is used in similar applications as this compound.

    Tin diacetate: Features acetate ligands and is used as a catalyst in different chemical reactions.

Uniqueness: this compound is unique due to its specific coordination with linoleate ligands, which imparts distinct chemical properties and reactivity

Properties

CAS No.

74563-66-9

Molecular Formula

C36H62O4Sn

Molecular Weight

677.6 g/mol

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoate;tin(2+)

InChI

InChI=1S/2C18H32O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-;

InChI Key

KQRXSMZGAUGREP-GRVYQHKQSA-L

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.